molecular formula C7H9N3O B573102 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine CAS No. 1211486-21-3

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Cat. No.: B573102
CAS No.: 1211486-21-3
M. Wt: 151.169
InChI Key: HELHIZDMAGHEJO-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N3O. It is a heterocyclic compound that contains both pyran and pyrimidine rings.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is unique due to its specific ring structure and the presence of both pyran and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHIZDMAGHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677594
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211486-21-3
Record name 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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